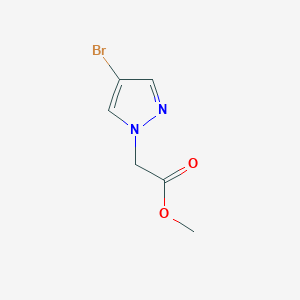

Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

CAS No.: 1072944-71-8

Cat. No.: VC2539990

Molecular Formula: C6H7BrN2O2

Molecular Weight: 219.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1072944-71-8 |

|---|---|

| Molecular Formula | C6H7BrN2O2 |

| Molecular Weight | 219.04 g/mol |

| IUPAC Name | methyl 2-(4-bromopyrazol-1-yl)acetate |

| Standard InChI | InChI=1S/C6H7BrN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3 |

| Standard InChI Key | YLIKWVCFKYAWBV-UHFFFAOYSA-N |

| SMILES | COC(=O)CN1C=C(C=N1)Br |

| Canonical SMILES | COC(=O)CN1C=C(C=N1)Br |

Introduction

Chemical Identity and Fundamental Properties

Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is a substituted pyrazole compound characterized by a brominated pyrazole ring connected to a methyl acetate group. Its structural features contribute to its reactivity patterns and potential applications in various chemical and biological contexts.

Basic Identification Data

The compound possesses several key identifiers that facilitate its recognition in chemical databases and research literature:

| Property | Value |

|---|---|

| CAS Registry Number | 1072944-71-8 |

| Molecular Formula | C₆H₇BrN₂O₂ |

| Molecular Weight | 219.04 g/mol |

| IUPAC Name | methyl 2-(4-bromopyrazol-1-yl)acetate |

| Standard InChI | InChI=1S/C6H7BrN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3 |

| Standard InChIKey | YLIKWVCFKYAWBV-UHFFFAOYSA-N |

| SMILES | COC(=O)CN1C=C(C=N1)Br |

The compound features several synonyms in chemical literature, including "Methyl (4-bromo-1H-pyrazol-1-yl)acetate," "methyl 2-(4-bromopyrazol-1-yl)acetate," "4-Bromo-1H-Pyrazole-1-Acetic Acid Methyl Ester," and "Methyl 4-bromo-1H-pyrazole-1-acetate" .

Structural Characteristics

Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate contains a pyrazole heterocycle with a bromine substituent at the 4-position. The pyrazole ring is connected via one of its nitrogen atoms (N-1) to an acetate group, which features a methyl ester. This arrangement contributes to the compound's chemical reactivity and potential for further derivatization .

The bromine substituent serves as an important functional handle for further chemical transformations, particularly for cross-coupling reactions that can introduce various substituents at the 4-position. This structural feature enhances the compound's utility as a building block in organic synthesis .

Physical and Chemical Properties

Understanding the physical and chemical properties of Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is essential for its proper handling, storage, and application in research settings.

Physical State and Appearance

At standard laboratory conditions, Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate typically appears as a crystalline solid. Its physical properties are influenced by its molecular structure and intermolecular forces .

Solubility Profile

The compound exhibits solubility characteristics typical of moderately polar organic compounds. It demonstrates solubility in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, and chloroform. This solubility profile is important for preparing stock solutions for biological assays and chemical reactions .

Synthesis and Preparation Methods

The synthesis of Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate can be accomplished through several routes, with alkylation of 4-bromopyrazole being a common approach.

Stock Solution Preparation

For research applications, proper preparation of stock solutions is critical. The following table provides guidance for preparing solutions of various concentrations:

| Concentration | Amount of Compound |

|---|---|

| 1 mM | 4.5655 mL per mg |

| 5 mM | 0.9131 mL per mg |

| 10 mM | 0.4565 mL per mg |

This information is valuable for researchers working with the compound in biological assays or chemical reactions requiring precise concentrations .

Biological Activities and Pharmacological Properties

Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate and structurally related pyrazole derivatives have demonstrated several biological activities that make them interesting targets for pharmaceutical research.

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory processes. Similar pyrazole derivatives have demonstrated inhibitory effects on cyclooxygenases (COX), which are crucial enzymes in the synthesis of prostaglandins that mediate inflammation.

Cell Signaling Modulation

Research indicates that this compound can influence key signaling pathways, notably the MAPK/ERK pathway, which plays a vital role in cell proliferation and differentiation. This modulation can lead to altered gene expression and cellular metabolism, suggesting potential applications in disease models where these pathways are dysregulated.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways makes it a candidate for anti-inflammatory therapies. Its mechanism appears to involve inhibition of the production of pro-inflammatory mediators by reducing the synthesis of prostaglandins, though further research is needed to fully characterize these effects.

Research Applications

Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate finds applications across several research domains, from organic synthesis to medicinal chemistry.

Building Block in Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of more complex molecules. The presence of both a reactive bromine atom and an ester group provides multiple handles for further functionalization, making it useful in the construction of compound libraries for drug discovery programs .

Medicinal Chemistry Applications

In medicinal chemistry, the compound and its derivatives are being explored for their potential therapeutic applications. The pyrazole motif is found in numerous pharmaceutically active compounds, including anti-inflammatory, antifungal, and anticancer agents. The specific substitution pattern in Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate allows for strategic modification to optimize biological activity and pharmacokinetic properties.

Comparative Research with Structurally Related Compounds

Research often involves comparative studies between Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate and structurally related compounds, such as:

-

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate - The ethyl ester analog

-

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate - Where the bromine is replaced by an amino group

-

Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate - A regioisomer with different substitution patterns

These comparative studies help elucidate structure-activity relationships and guide the development of compounds with enhanced properties .

Analytical Characterization

Proper characterization of Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is essential for confirming its identity and purity in research settings.

Spectroscopic Identification

While comprehensive spectroscopic data for this specific compound is limited in the available literature, typical characterization would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR data would show characteristic signals for the pyrazole protons and the methylene group connecting the pyrazole to the ester moiety

-

Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular weight and show characteristic isotopic patterns due to the presence of bromine

-

Infrared Spectroscopy: Would display characteristic bands for the ester carbonyl group and C-N stretching frequencies

Chromatographic Analysis

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed to assess the purity of the compound and monitor reactions involving it. These techniques provide valuable information about the compound's behavior in different solvent systems and its interaction with stationary phases .

Future Research Directions

The unique structure and preliminary biological activities of Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate suggest several promising avenues for future research.

Structure-Activity Relationship Studies

Further exploration of structure-activity relationships through the synthesis and testing of analogs could provide valuable insights into the pharmacophoric elements responsible for the compound's biological effects. This could guide the development of derivatives with enhanced potency, selectivity, or pharmacokinetic properties.

Mechanism of Action Investigations

More detailed studies on the precise mechanisms by which this compound exerts its biological effects would contribute significantly to understanding its potential therapeutic applications. This includes identifying specific protein targets and elucidating how the compound interacts with these targets at the molecular level.

Applications in Chemical Biology

The compound's potential utility as a chemical probe for studying biological processes, particularly those involving inflammation and cell signaling, represents an intriguing direction for future research. Derivatives could be developed with fluorescent or affinity tags to facilitate such applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume